Cas no 4850-21-9 ((()-Quebrachamine)

(()-Quebrachamine structure
(()-Quebrachamine structure
Product Name:(()-Quebrachamine
CAS No:4850-21-9
MF:C19H26N2
MW:282.423144817352
CID:2042955
PubChem ID:92990
Update Time:2025-04-21

(()-Quebrachamine Chemical and Physical Properties

Names and Identifiers

    • (()-Quebrachamine
    • (+-)-7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
    • (+/-)-quebrachamine
    • (+/-)quebrachamine
    • (-)-Quebrachamine
    • 11-ethyl-5,8,9,10,11,12,13,14-octahydro-6H-7,14-diaza-7,11-methano-cycloundeca[a]indene
    • 2,12-Didehydro-12,19-seco-aspidospermidin
    • 2,12-didehydro-12,19-seco-aspidospermidine
    • 7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
    • dl-quebrachamine
    • Quebrachamin
    • quebrachamine
    • (15R)-15-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene
    • Kamassine
    • 5.ALPHA.-QUEBRACHAMINE
    • AC1Q1IW9
    • NS00045080
    • FDNDLNFGITWTOZ-LJQANCHMSA-N
    • QUEBRACHAMINE, (+)-
    • 2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOLE, 7-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-, (7S)-
    • 7M37I29KEU
    • 4850-21-9
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9
    • C09235
    • DTXSID50878438
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (R)-
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (-)-
    • EINECS 225-440-2
    • QUEBRACHAMINE [MI]
    • SCHEMBL3412706
    • (+)-Quebrachamine
    • CHEMBL552709
    • UNII-7M37I29KEU
    • CHEBI:110
    • Q27105240
    • kamassin
    • AC1L3P9D
    • Quebrachamine (Kassamine)
    • Inchi: 1S/C19H26N2/c1-2-19-10-5-12-21(14-19)13-9-16-15-6-3-4-7-17(15)20-18(16)8-11-19/h3-4,6-7,20H,2,5,8-14H2,1H3/t19-/m1/s1
    • InChI Key: FDNDLNFGITWTOZ-LJQANCHMSA-N
    • SMILES: N12CCC3C4C=CC=CC=4NC=3CC[C@@](CC)(CCC1)C2

Computed Properties

  • Exact Mass: 282.209598838g/mol
  • Monoisotopic Mass: 282.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 19Ų
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.